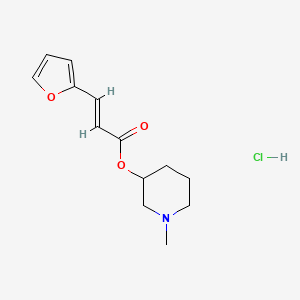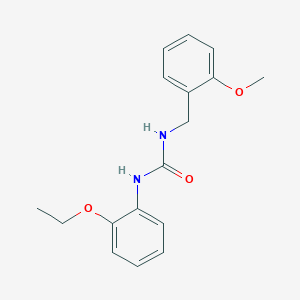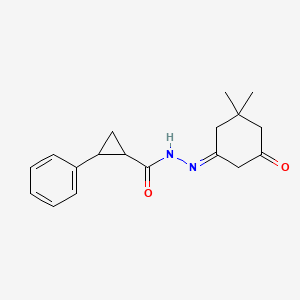![molecular formula C21H29N3O5 B5314967 1-(2-furyl)-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoethanone](/img/structure/B5314967.png)
1-(2-furyl)-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furyl)-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also known as FMPB, and it is a derivative of the opioid receptor antagonist, naltrexone. FMPB has been synthesized through multiple methods, and its mechanism of action, as well as its biochemical and physiological effects, have been investigated.
Mechanism of Action
FMPB acts as an antagonist at the mu-opioid receptor, which is a receptor that is involved in the regulation of pain and reward. By blocking the mu-opioid receptor, FMPB prevents the effects of opioids on the brain, including the release of dopamine, which is a neurotransmitter that is involved in the reward pathway.
Biochemical and Physiological Effects:
FMPB has been shown to have a variety of biochemical and physiological effects. In animal models, FMPB has been shown to reduce the consumption of opioids, alcohol, and other addictive substances. FMPB has also been shown to have antidepressant and anxiolytic effects, as well as anti-inflammatory effects. Additionally, FMPB has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using FMPB in lab experiments is that it has a high affinity for the mu-opioid receptor, which makes it a potent antagonist. Additionally, FMPB has been shown to have a long half-life, which allows for sustained effects. However, one limitation of using FMPB in lab experiments is that it has a low solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving FMPB. One area of research involves the development of FMPB analogs, which may have improved pharmacological properties. Another area of research involves the investigation of FMPB as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, FMPB may be investigated as a potential treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Overall, FMPB has shown promise as a potential treatment for a variety of conditions, and further research is needed to fully understand its potential.
Synthesis Methods
FMPB has been synthesized through multiple methods, including the reaction between 1-(2-furyl) acetonitrile and 3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxopropanenitrile. Another method involves the reaction between 1-(2-furyl) acetonitrile and 3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxopropanenitrile in the presence of a base. These methods have been optimized to increase the yield and purity of FMPB.
Scientific Research Applications
FMPB has potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. FMPB has been investigated as a potential treatment for opioid addiction, as it has been shown to block the effects of opioids on the brain. FMPB has also been investigated as a potential treatment for alcohol addiction, as it has been shown to reduce alcohol consumption in animal models. Additionally, FMPB has been investigated as a potential treatment for depression and anxiety, as it has been shown to have antidepressant and anxiolytic effects in animal models.
properties
IUPAC Name |
1-(furan-2-yl)-2-[4-[3-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c25-19(18-4-2-12-29-18)21(27)22-8-5-17(6-9-22)24-7-1-3-16(15-24)20(26)23-10-13-28-14-11-23/h2,4,12,16-17H,1,3,5-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDIDSHXUCUPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C(=O)C3=CC=CO3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5314886.png)
![1-(2,3-dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B5314891.png)
![1-furo[3,2-c]pyridin-4-yl-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5314900.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5314906.png)

![4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5314916.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B5314931.png)

![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5314954.png)
![4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314955.png)
![propyl 4-[(5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5314956.png)
![methyl 1-({[2-(dimethylamino)-1-methyl-2-oxoethyl]amino}carbonyl)cyclopropanecarboxylate](/img/structure/B5314960.png)
